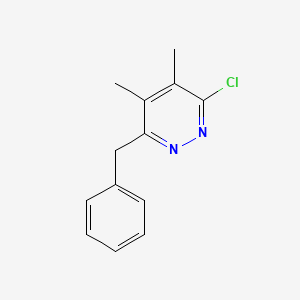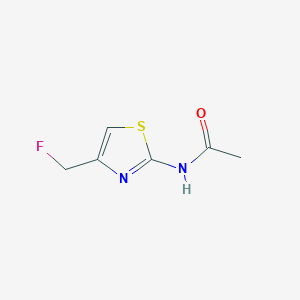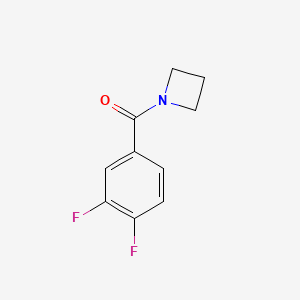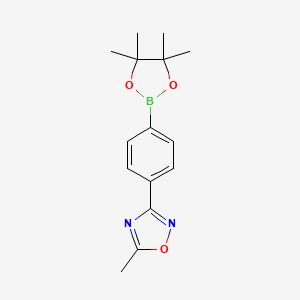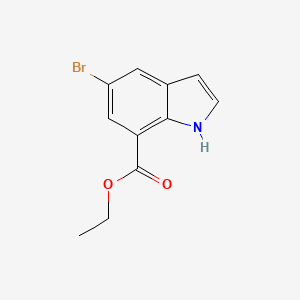
Ethyl 5-bromo-1H-indole-7-carboxylate
Vue d'ensemble
Description
Ethyl 5-bromo-1H-indole-7-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular weight of Ethyl 5-bromo-1H-indole-7-carboxylate is 268.11 . The InChI code is 1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-bromo-1H-indole-7-carboxylate are not detailed in the search results, indole derivatives are known to possess various biological activities .Physical And Chemical Properties Analysis
Ethyl 5-bromo-1H-indole-7-carboxylate is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Applications De Recherche Scientifique
The Structure and Synthesis of Brominated Ethyl Indole Carboxylates
- Research on the structure of monobrominated ethyl indole carboxylates, including 7-bromoindole, has provided insights into the synthesis and properties of these compounds. This research is crucial for understanding the chemical behavior and potential applications of Ethyl 5-bromo-1H-indole-7-carboxylate (Leggetter & Brown, 1960).
Synthesis Techniques and Reaction Studies
- Studies have explored the Friedel-Crafts reaction involving ethyl indole carboxylates, revealing the synthesis of various acylindole carboxylates, including derivatives similar to Ethyl 5-bromo-1H-indole-7-carboxylate (Murakami et al., 1988).
- Investigations into the synthesis of brominated and hydroxylated indole carboxylate esters provide insights into the synthesis techniques and optimization processes relevant to Ethyl 5-bromo-1H-indole-7-carboxylate (Huang Bi-rong, 2013).
Crystallography and Molecular Analysis
- Crystal structure analysis and Hirshfeld surface analysis of related indole derivatives contribute to our understanding of the molecular structure and intermolecular interactions, which is essential for the application of Ethyl 5-bromo-1H-indole-7-carboxylate in various fields (Geetha et al., 2017).
Potential Biological Applications
- Brominated indole derivatives from marine sponges, closely related to Ethyl 5-bromo-1H-indole-7-carboxylate, have been studied for their biological activities, providing a foundation for exploring potential pharmaceutical applications (Segraves & Crews, 2005).
Antiviral Research
- Synthesis and evaluation of similar ethyl indole-3-carboxylates for their antiviral activities in vitro, especially against hepatitis B and influenza viruses, hint at the possible application of Ethyl 5-bromo-1H-indole-7-carboxylate in antiviral research (Chai et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-bromo-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPFHVKOHMYAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731544 | |
| Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1H-indole-7-carboxylate | |
CAS RN |
1065181-58-9 | |
| Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

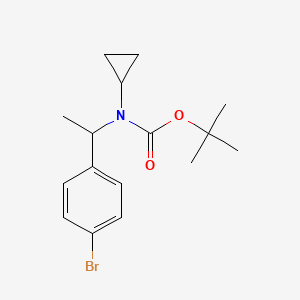
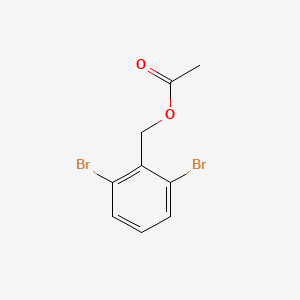

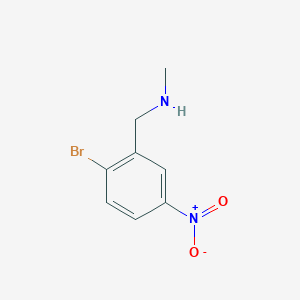
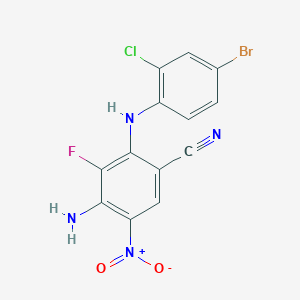
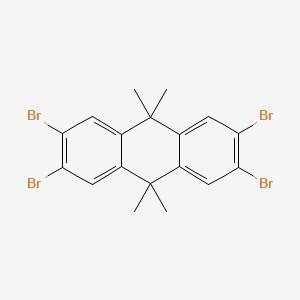
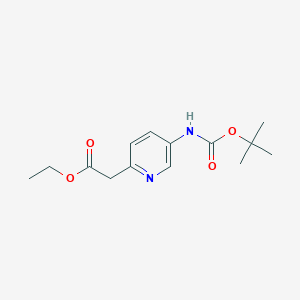
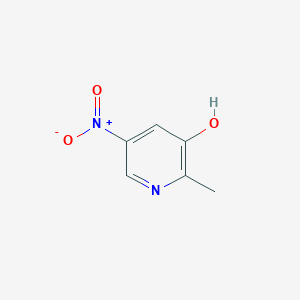
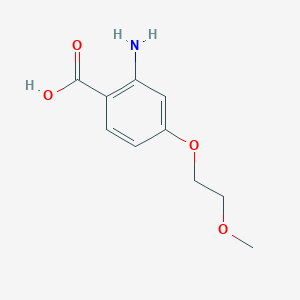
![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)
